molecular formula C22H23N5O3S B11421752 5-(8-methoxy-4-oxo-2-thioxo-1H-pyrimido[5,4-b]indol-3(2H,4H,5H)-yl)-N-(pyridin-3-ylmethyl)pentanamide

5-(8-methoxy-4-oxo-2-thioxo-1H-pyrimido[5,4-b]indol-3(2H,4H,5H)-yl)-N-(pyridin-3-ylmethyl)pentanamide

Cat. No.: B11421752
M. Wt: 437.5 g/mol
InChI Key: LGEKIHOBBCMACS-UHFFFAOYSA-N
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Description

5-{8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}-N-[(PYRIDIN-3-YL)METHYL]PENTANAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}-N-[(PYRIDIN-3-YL)METHYL]PENTANAMIDE typically involves multi-step organic reactions. The starting materials often include indole derivatives and pyrimidine compounds. The reaction conditions may involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper complexes. The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-{8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}-N-[(PYRIDIN-3-YL)METHYL]PENTANAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-{8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}-N-[(PYRIDIN-3-YL)METHYL]PENTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of 5-{8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}-N-[(PYRIDIN-3-YL)METHYL]PENTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to the modulation of various cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}-N-[(PYRIDIN-3-YL)METHYL]PENTANAMIDE lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H23N5O3S

Molecular Weight

437.5 g/mol

IUPAC Name

5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-(pyridin-3-ylmethyl)pentanamide

InChI

InChI=1S/C22H23N5O3S/c1-30-15-7-8-17-16(11-15)19-20(25-17)21(29)27(22(31)26-19)10-3-2-6-18(28)24-13-14-5-4-9-23-12-14/h4-5,7-9,11-12,25H,2-3,6,10,13H2,1H3,(H,24,28)(H,26,31)

InChI Key

LGEKIHOBBCMACS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CCCCC(=O)NCC4=CN=CC=C4

Origin of Product

United States

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